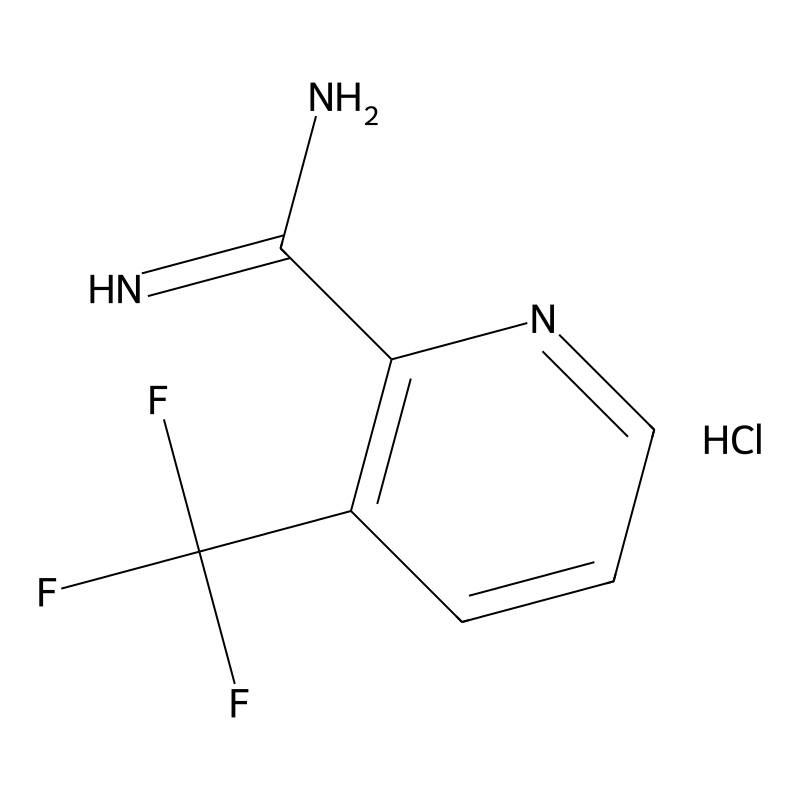

3-(Trifluoromethyl)picolinimidamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Trifluoromethyl)picolinimidamide hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group and picolinimidamide structure. Its chemical formula is , with a molecular weight of approximately 225.6 g/mol. This compound exists in a hydrochloride form, enhancing its solubility in aqueous environments, which is advantageous for various biochemical applications .

The trifluoromethyl group significantly influences the compound's physical and chemical properties, including its lipophilicity and reactivity, making it a valuable material in both research and pharmaceutical contexts.

- Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine.

- Hydrolysis: In aqueous solutions, hydrolysis can occur, leading to the formation of corresponding amines and acids.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products. Common oxidizing agents include potassium permanganate, while lithium aluminum hydride is often used as a reducing agent.

Preliminary studies indicate that 3-(Trifluoromethyl)picolinimidamide hydrochloride exhibits significant biological activity. It interacts with various enzymes and proteins, potentially influencing metabolic pathways. Notably, it may inhibit specific biological targets, suggesting therapeutic applications in areas such as anti-cancer or anti-inflammatory treatments. The trifluoromethyl group enhances the compound's bioavailability, contributing to its effectiveness in biological systems.

Several synthesis methods for 3-(Trifluoromethyl)picolinimidamide hydrochloride have been reported:

- Direct Synthesis: This involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.

- Catalytic Methods: Utilizing catalysts to facilitate reactions can improve yields and purity.

- Modification of Existing Compounds: Starting from related compounds, specific functional groups can be introduced or modified to create 3-(Trifluoromethyl)picolinimidamide hydrochloride .

These synthesis routes allow researchers to tailor the compound for specific applications while optimizing yield and purity.

3-(Trifluoromethyl)picolinimidamide hydrochloride has diverse applications across various fields:

- Scientific Research: It serves as a catalyst in organic synthesis reactions and as an intermediate in the production of biologically active molecules.

- Pharmaceutical Development: The compound plays a role in drug development due to its potential therapeutic effects.

- Agrochemicals: It is also utilized as an intermediate in the production of agrochemicals and other industrial chemicals .

Interaction studies reveal that 3-(Trifluoromethyl)picolinimidamide hydrochloride engages with multiple biological targets. Research indicates its potential inhibitory effects on certain enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes. Additionally, studies have shown interactions with various receptors, enhancing our understanding of its pharmacological profile.

Several compounds share structural similarities with 3-(Trifluoromethyl)picolinimidamide hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Chlorinated picoline structure | Contains a carboxylic acid group instead of an amide |

| 2-Chloro-4-(trifluoromethyl)pyridine | Pyridine ring instead of picoline | Different nitrogen positioning affects reactivity |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Lacks chlorination; primarily an aromatic amine |

| 6-(Trifluoromethyl)picolinimidamide | Similar imidamide structure | Different positional isomer affecting biological activity |

| 5-Fluoropicolinimidamide | Similar core structure | Contains a fluorine atom instead of trifluoromethyl group |

The uniqueness of 3-(Trifluoromethyl)picolinimidamide hydrochloride lies in its specific combination of functional groups and structural features that enhance its biological activity and potential applications compared to these similar compounds .